molecular formula C12H12BrClO2 B12571598 3-(3-Bromo-2,4,6-trimethylphenyl)-3-chloroprop-2-enoic acid CAS No. 195199-88-3

3-(3-Bromo-2,4,6-trimethylphenyl)-3-chloroprop-2-enoic acid

Cat. No.: B12571598
CAS No.: 195199-88-3
M. Wt: 303.58 g/mol
InChI Key: GDBIBYPMJULFKG-UHFFFAOYSA-N
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Description

3-(3-Bromo-2,4,6-trimethylphenyl)-3-chloroprop-2-enoic acid is an organic compound characterized by the presence of bromine, chlorine, and methyl groups attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Bromo-2,4,6-trimethylphenyl)-3-chloroprop-2-enoic acid typically involves the bromination of 2,4,6-trimethylphenyl derivatives followed by chlorination and subsequent reactions to introduce the prop-2-enoic acid moiety. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and chlorination processes, utilizing advanced reactors and continuous flow systems to optimize yield and efficiency. The use of automated systems and stringent quality control measures ensures the consistency and reliability of the produced compound.

Chemical Reactions Analysis

Types of Reactions

3-(3-Bromo-2,4,6-trimethylphenyl)-3-chloroprop-2-enoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can lead to the removal of halogen atoms, resulting in different derivatives.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary but often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield carboxylic acids, while reduction can produce dehalogenated derivatives

Scientific Research Applications

3-(3-Bromo-2,4,6-trimethylphenyl)-3-chloroprop-2-enoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, facilitating the creation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 3-(3-Bromo-2,4,6-trimethylphenyl)-3-chloroprop-2-enoic acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. The presence of halogen atoms and the phenyl ring structure allows the compound to engage in various binding interactions, influencing biological pathways and chemical reactions.

Comparison with Similar Compounds

Similar Compounds

  • 3-Bromo-2,4,6-trimethylphenyl isocyanate
  • 3-Bromo-2,4,6-trimethylphenylboronic acid

Uniqueness

Compared to similar compounds, 3-(3-Bromo-2,4,6-trimethylphenyl)-3-chloroprop-2-enoic acid is unique due to the presence of both bromine and chlorine atoms, as well as the prop-2-enoic acid moiety

Properties

CAS No.

195199-88-3

Molecular Formula

C12H12BrClO2

Molecular Weight

303.58 g/mol

IUPAC Name

3-(3-bromo-2,4,6-trimethylphenyl)-3-chloroprop-2-enoic acid

InChI

InChI=1S/C12H12BrClO2/c1-6-4-7(2)12(13)8(3)11(6)9(14)5-10(15)16/h4-5H,1-3H3,(H,15,16)

InChI Key

GDBIBYPMJULFKG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1C(=CC(=O)O)Cl)C)Br)C

Origin of Product

United States

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